molecular formula C10H16N4O B1470631 1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-ol CAS No. 1501558-21-9

1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-ol

Cat. No.: B1470631
CAS No.: 1501558-21-9
M. Wt: 208.26 g/mol
InChI Key: FTVRHMVDNAQPST-UHFFFAOYSA-N
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Description

1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-ol is a chemical compound that has garnered significant interest in scientific research due to its diverse range of applications. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group and a piperidine ring with a hydroxyl group.

Scientific Research Applications

1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-ol has shown promise in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including antiproliferative activity by inhibiting tubulin polymerization.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

The reaction conditions often include the use of solvents like ethanol and reagents such as arginine . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups under suitable conditions.

Mechanism of Action

The mechanism of action of 1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and proliferation . This inhibition disrupts the microtubule network within cells, leading to antiproliferative effects.

Comparison with Similar Compounds

1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-ol can be compared with other similar compounds, such as:

  • 2-(4-(Aminomethyl)piperidin-1-yl)-6-methylpyrimidin-4-ol hydrochloride
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-aminomethyl)piperidin-1-yl)pyrimidin-2-amine

Properties

IUPAC Name

1-(6-amino-2-methylpyrimidin-4-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7-12-9(11)6-10(13-7)14-4-2-8(15)3-5-14/h6,8,15H,2-5H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVRHMVDNAQPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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